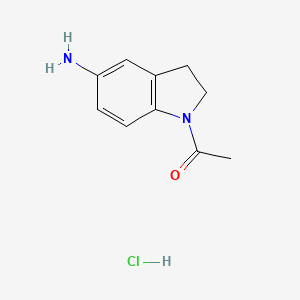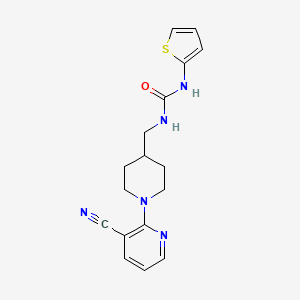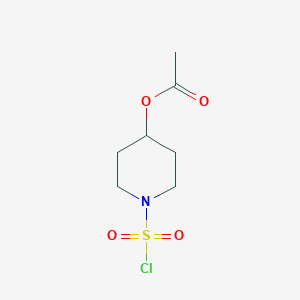![molecular formula C21H24N2O5 B2959699 N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 942011-29-2](/img/structure/B2959699.png)
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds such as the one showed anticancer activity .
Synthesis Analysis
The synthesis of benzodioxole compounds involves the use of 3,4-(Methylenedioxy)benzoic acid, DMAP, and EDC . The mixture is stirred under nitrogen gas at room temperature for 1 hour .Molecular Structure Analysis
The molecular structure of benzodioxole compounds is characterized by the presence of a benzodioxole group . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the molecules exhibit different signals .Chemical Reactions Analysis
Benzodioxole compounds undergo various chemical reactions during their synthesis . The exact chemical reactions that “N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” undergoes are not specified in the available literature.科学的研究の応用
Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent. Benzodioxole derivatives, which include this compound, have been synthesized and tested against various cancer cell lines. In particular, studies have shown that similar compounds exhibit cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The research suggests that these compounds could be further developed and optimized to enhance their efficacy as anticancer drugs.
Antioxidant Properties
Benzodioxole derivatives have also been investigated for their antioxidant capabilities. Some studies indicate that these compounds may exhibit moderate antioxidant activity, which could be beneficial in protecting cells from oxidative stress . This property is particularly important in the context of chronic diseases and aging, where oxidative damage is a major concern.
Proton Pump Inhibition
The benzimidazole class, closely related to the benzodioxole moiety, is known for its proton pump inhibitory effect. These compounds can accumulate in parietal cells and bind directly to the enzyme responsible for gastric acid secretion, leading to inhibition . This application is significant in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Antibacterial and Antifungal Activity
Compounds with a benzodioxole structure have been associated with antibacterial and antifungal activities. They exert their effects by disrupting the synthesis of bacterial nucleic acids and proteins, and by blocking the polymerization of tubulin subunits in fungi . This broad-spectrum activity makes them candidates for developing new antimicrobial drugs.
Sensor Development
The benzodioxole compounds have been utilized in the development of sensors. For example, they have been used in the creation of electrodes for small organic molecule sensors, which can have applications in various fields including environmental monitoring and healthcare .
Computational Chemistry Studies
These compounds have also been the subject of computational chemistry studies. Theoretical vibrational spectra have been calculated for benzodioxole derivatives, which helps in understanding their structural and electronic properties . Such studies are crucial for drug design and predicting the behavior of these molecules in different environments.
作用機序
Target of Action
The primary targets of this compound are cancer cells, specifically cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compound has shown potent anticancer activity against these cell lines .
Mode of Action
The compound interacts with its targets by reducing the secretions of α-fetoprotein (α-FP), a marker often used in the diagnosis of hepatocellular carcinoma . The compound has been observed to reduce α-FP secretions to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells .
Biochemical Pathways
The compound affects the cell cycle, inducing arrest in the G2-M phase . This is a critical phase where the cell prepares for mitosis or meiosis. By arresting the cell cycle in this phase, the compound prevents the cancer cells from dividing and proliferating.
Result of Action
The compound’s action results in potent anticancer activity against Hep3B cancer cell line . It reduces the secretions of α-FP and induces arrest in the G2-M phase of the cell cycle . These actions inhibit the proliferation of cancer cells, thereby exerting its anticancer effects.
将来の方向性
The future directions for the research on “N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” and similar compounds could involve further exploration of their anticancer and antioxidant potential . The development and discovery of novel anticancer medications remain extremely important due to various factors . Therefore, the discovery and development of novel anticancer agents, such as benzodioxole derivatives, are still very necessary .
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-25-17-5-2-15(3-6-17)18(23-8-10-26-11-9-23)13-22-21(24)16-4-7-19-20(12-16)28-14-27-19/h2-7,12,18H,8-11,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZCTXIXWUGWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2959619.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2959623.png)


![2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2959629.png)


![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)

![4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2959637.png)
![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2959638.png)
